molecular formula C23H23FN2O6 B2699713 N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946380-36-5

N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2699713
CAS RN: 946380-36-5
M. Wt: 442.443
InChI Key: XUHZLNBHOQKPQF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN2O6 and its molecular weight is 442.443. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

The research on bioactive benzothiazolinone acetamide analogs, including molecules with structural similarities to N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, has demonstrated their potential in various scientific applications. Spectroscopic and quantum mechanical studies have revealed that these compounds exhibit good light harvesting efficiency (LHE), making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Furthermore, their nonlinear optical (NLO) activity suggests potential uses in optical and photonic devices (Mary et al., 2020).

Photoreactivity Studies

Research on molecules with substituted nitrobenzyl groups, related to the compound , has provided insights into their photoreactivity. These studies are crucial for understanding how these compounds decompose under irradiation, a property that could be beneficial for developing controlled-release pharmaceuticals and materials with photosensitive properties (Katritzky et al., 2003).

Ligand-Protein Interactions

Ligand-protein interaction studies, particularly focusing on molecules structurally related to N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, have shown potential therapeutic applications. Molecular docking has been used to understand the binding interactions of these compounds with target proteins, indicating their possible use in drug discovery and development (Chaki et al., 1999).

Synthesis and Nucleophile Equivalents

Studies on the synthesis of related acetamide moieties emphasize the versatility of these compounds in chemical synthesis. New reagents developed for N-acetamide nucleophiles show that these molecules can react with a variety of alkyl halides and sulfonates, demonstrating their utility in synthesizing a wide range of natural and pharmaceutical products (Sakai et al., 2022).

Anticancer and Antiallergic Properties

Research has also been conducted on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, compounds with structural relations to N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, highlighting their potential as antiallergic and anticancer agents. This suggests a promising avenue for the development of new therapeutic agents targeting specific allergies and cancers (Menciu et al., 1999).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O6/c1-30-20-8-7-16(9-21(20)31-2)25-23(29)12-26-11-22(19(28)10-17(26)13-27)32-14-15-5-3-4-6-18(15)24/h3-11,27H,12-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHZLNBHOQKPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

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